Benzo[b]naphtho[2,1-d]thiophene
Overview
Description
Benzo[b]naphtho[2,1-d]thiophene is an organosulfur compound with the molecular formula C₁₆H₁₀S. It is a polycyclic aromatic hydrocarbon that contains a thiophene ring fused with benzene and naphthalene rings.
Mechanism of Action
Target of Action
Benzo[b]naphtho[2,1-d]thiophene is a complex organic compound The primary targets of this compound are currently not well-defined in the literature
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . It’s worth noting that the compound has been observed to exhibit excellent fluorescence characteristics , which suggests potential applications in fluorescence-based biochemical assays.
Result of Action
It’s known that the compound exhibits strong fluorescence characteristics , which could potentially be utilized in various biological applications.
Biochemical Analysis
Cellular Effects
The effects of Benzo[b]naphtho[2,1-d]thiophene on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression, impacting cellular metabolism and function . Furthermore, this compound can affect cellular proliferation and apoptosis, highlighting its potential as a modulator of cell fate.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with AhR involves binding to the receptor’s ligand-binding domain, leading to receptor activation and subsequent changes in gene expression . Additionally, this compound can inhibit or activate enzymes involved in its metabolism, further influencing its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various metabolites . These metabolites can have distinct biochemical properties, contributing to the compound’s overall temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by oxidative enzymes. Monooxygenases and dioxygenases play a key role in the metabolism of this compound, leading to the formation of sulfoxides and sulfones . These metabolic transformations can influence the compound’s biochemical properties and its interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound’s interaction with the endoplasmic reticulum and mitochondria can affect its activity and function within these organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]naphtho[2,1-d]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the photodeoxygenation of 1,2-benzodiphenylene sulfoxide, which generates an intermediate capable of forming the desired thiophene structure . Another approach involves the use of Friedel-Crafts reactions to introduce the thiophene ring into the polycyclic system .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]naphtho[2,1-d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to the parent thiophene compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed for substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Benzo[b]naphtho[2,1-d]thiophene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzo[b]naphtho[1,2-d]thiophene: Another isomer with a similar structure but different fusion pattern.
Dibenzothiophene: A simpler thiophene derivative with two benzene rings fused to a thiophene ring.
Benzothiophene: A basic thiophene derivative with a single benzene ring fused to a thiophene ring.
Uniqueness
Benzo[b]naphtho[2,1-d]thiophene is unique due to its specific fusion pattern and the presence of both benzene and naphthalene rings. This structure imparts distinct photophysical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
naphtho[1,2-b][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUHHUCOSQOCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075205 | |
Record name | Benzo[b]naphtho[2,1-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239-35-0 | |
Record name | Benzo[b]naphtho[2,1-d]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)dibenzothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]naphtho[2,1-d]thiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[b]naphtho[2,1-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-thiabenzo[a]fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(A)DIBENZOTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSV456A44D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzo[b]naphtho[2,1-d]thiophene?
A1: this compound has a molecular formula of C16H10S and a molecular weight of 234.31 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have utilized techniques like UV and mass spectrometry, as well as NMR, to analyze this compound and its derivatives. [, , ]
Q3: How is this compound metabolized in rats?
A3: Studies show that both F344 and Wistar rats metabolize this compound via ring oxidation and sulfur oxidation pathways. This leads to the formation of various metabolites, including dihydrodiols, sulfones, and sulfoxides. []
Q4: Are the metabolites of this compound mutagenic?
A4: Research suggests that the trans-3,4-dihydrodiol metabolite of this compound, capable of forming a bay region diol epoxide, exhibits significant mutagenicity, similar to the parent compound. In contrast, the trans-1,2-dihydrodiol metabolite appears to be inactive. []
Q5: What is the significance of bay region diol epoxide formation in this compound metabolism?
A5: The formation of a bay region diol epoxide from the trans-3,4-dihydrodiol metabolite is considered a significant pathway for the metabolic activation of this compound, potentially contributing to its carcinogenic properties. []
Q6: Where can this compound be found in the environment?
A6: this compound has been detected in various environmental matrices, including sediments from industrialized areas. [] It has also been identified in crude oils and source rock extracts, particularly in the Niger Delta Basin. []
Q7: Why is the presence of this compound in the environment a concern?
A7: this compound belongs to a class of compounds known as thiaarenes, which are sulfur-containing polycyclic aromatic hydrocarbons (PAHs). These compounds are considered environmental pollutants and some have been linked to potential health risks, including carcinogenicity. [, ]
Q8: Can this compound be synthesized?
A8: Yes, several synthetic routes for this compound and its derivatives have been developed. These include photocyclization of diarylethylenes, [] sulfur-bridging reactions of biaryl compounds, [, ] and palladium-catalyzed cascade cyclization of aryldiynes. [, ]
Q9: Are there any specific applications for the iodo-substituted derivatives of this compound?
A9: Iodo-substituted this compound derivatives have shown promise in the field of dye-sensitized solar cells. Their unique properties make them suitable for use as components in these energy conversion devices. []
Q10: How does the structure of this compound influence its reactivity?
A10: The presence of the thiophene ring within the polycyclic aromatic system significantly affects the reactivity of this compound. For instance, studies have investigated its electrophilic substitution reactions, such as nitration, bromination, sulfonation and chloromethylation. [, ] Additionally, the sulfur atom can undergo oxidation to form sulfoxides and sulfones. [, , ]
Q11: Is this compound toxic to aquatic organisms?
A11: While specific data on this compound's toxicity to aquatic organisms might be limited, studies have shown that other polycyclic aromatic sulfur heterocycles (PASHs) can accumulate in aquatic organisms like Daphnia magna, raising concerns about their potential ecotoxicological effects. []
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